molecular formula C19H20BFN2O3 B13532151 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Cat. No.: B13532151
M. Wt: 354.2 g/mol
InChI Key: YYXWANURURCXSO-UHFFFAOYSA-N
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Description

10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one is a complex organic compound that features a benzoxaborole scaffold. Benzoxaboroles are known for their versatile roles in organic synthesis, molecular recognition, and supramolecular chemistry.

Preparation Methods

The synthesis of benzoxaboroles typically involves the reaction of boronic acids with ortho-aminophenols. For the specific compound , the synthetic route would likely involve the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by trapping tRNA in the editing site, which is crucial for protein synthesis . This mechanism is particularly effective against fungal and bacterial pathogens, making the compound a promising candidate for antimicrobial therapies.

Comparison with Similar Compounds

Similar compounds to 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one include other benzoxaborole derivatives such as:

The uniqueness of the target compound lies in its combination of the benzoxaborole and diazatricyclo scaffolds, which confer distinct chemical and biological properties that are not present in other similar compounds.

Properties

Molecular Formula

C19H20BFN2O3

Molecular Weight

354.2 g/mol

IUPAC Name

10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

InChI

InChI=1S/C19H20BFN2O3/c1-19(2)8-11-5-16-18(24)23(4-3-22(16)17(11)9-19)15-7-12(21)6-14-13(15)10-26-20(14)25/h5-7,25H,3-4,8-10H2,1-2H3

InChI Key

YYXWANURURCXSO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)F)O

Origin of Product

United States

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